molecular formula C14H11NOS2 B2493283 N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-00-0

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2493283
CAS RN: 2034473-00-0
M. Wt: 273.37
InChI Key: OPFWDNNLSWECQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in this field, given its thiophene structure.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that our compound could be used in the development of new materials with unique properties.

Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the electronics industry, particularly in the development of new types of displays or transistors.

Synthetic Chemistry

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used as building blocks in the design and synthesis of organic materials .

STING-agonistic Activity

Some benzo[b]thiophene-2-carboxamide derivatives have shown STING-agonistic activity . This suggests that our compound could potentially be used in immunotherapy or other medical treatments that involve the stimulation of the immune system.

properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFWDNNLSWECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.